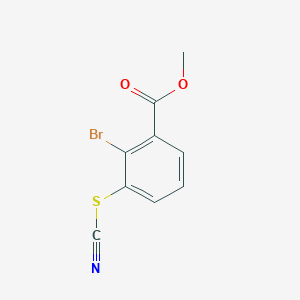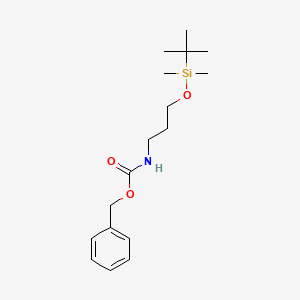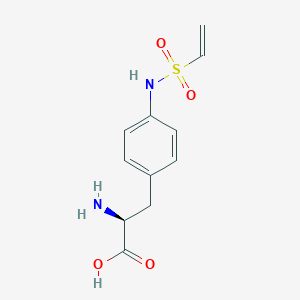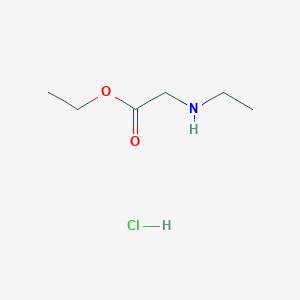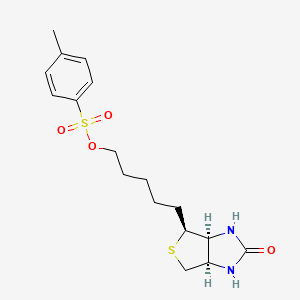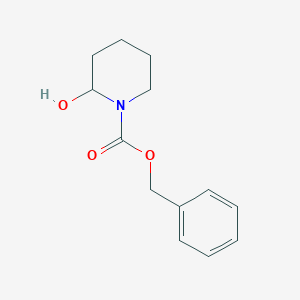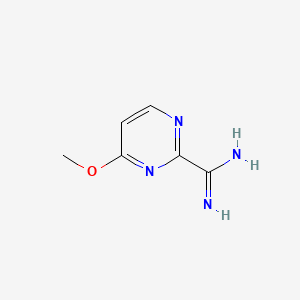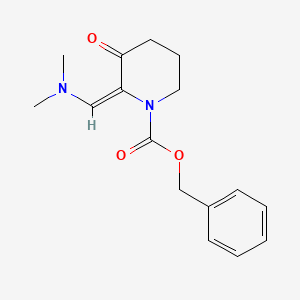
Mal-PEG4-Glu(OH)-NH-m-PEG24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG4-Glu(OH)-NH-m-PEG24 is a monodispersed linear polyethylene glycol (PEG) derivative. It is a multifunctional compound that combines maleimide, polyethylene glycol, and glutamic acid functionalities. This compound is primarily used in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-Glu(OH)-NH-m-PEG24 involves several steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with maleimide to form maleimide-PEG.
Coupling with Glutamic Acid: The maleimide-PEG is then coupled with glutamic acid under controlled conditions to form Mal-PEG4-Glu(OH).
Amidation Reaction: The final step involves the amidation reaction where the Mal-PEG4-Glu(OH) is reacted with m-PEG24 to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated with maleimide.
Batch Coupling: The activated PEG is then coupled with glutamic acid in batch reactors.
Continuous Amidation: The amidation reaction is carried out in continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-Glu(OH)-NH-m-PEG24 undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group can undergo substitution reactions with thiol-containing compounds.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Thiol-Containing Compounds: Used in substitution reactions with the maleimide group.
Acids and Bases: Used in hydrolysis reactions to break ester bonds.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products Formed
Thiol-Substituted Products: Formed from substitution reactions.
Hydrolyzed Products: Formed from hydrolysis reactions.
Oxidized or Reduced Products: Formed from oxidation and reduction reactions.
Scientific Research Applications
Mal-PEG4-Glu(OH)-NH-m-PEG24 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Used in the modification of biomolecules and in the study of protein interactions.
Medicine: Used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Used in the production of biocompatible materials and in the formulation of pharmaceuticals.
Mechanism of Action
The mechanism of action of Mal-PEG4-Glu(OH)-NH-m-PEG24 involves its ability to form stable conjugates with thiol-containing compounds. The maleimide group reacts specifically with thiol groups, forming a stable thioether bond. This property is utilized in drug delivery systems to attach therapeutic agents to the PEG backbone, enhancing their solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-Glu(TFP ester)-NH-m-PEG24: Similar in structure but contains a tetrafluorophenyl ester group instead of a hydroxyl group.
Mal-dPEG4-Glu(TFP ester)-NH-m-dPEG24: Contains a dPEG spacer and a tetrafluorophenyl ester group.
Uniqueness
Mal-PEG4-Glu(OH)-NH-m-PEG24 is unique due to its combination of maleimide, polyethylene glycol, and glutamic acid functionalities. This combination provides enhanced solubility, stability, and biocompatibility, making it highly suitable for drug delivery applications .
Properties
IUPAC Name |
4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H134N4O35/c1-84-14-15-88-22-23-92-28-29-94-32-33-96-36-37-98-40-41-100-44-45-102-48-49-104-52-53-106-56-57-108-60-61-110-64-65-111-63-62-109-59-58-107-55-54-105-51-50-103-47-46-101-43-42-99-39-38-97-35-34-95-31-30-93-27-26-91-21-18-87-13-9-74-72(83)66(2-5-71(81)82)75-68(78)7-11-85-16-19-89-24-25-90-20-17-86-12-8-73-67(77)6-10-76-69(79)3-4-70(76)80/h3-4,66H,2,5-65H2,1H3,(H,73,77)(H,74,83)(H,75,78)(H,81,82) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNDHPJTHXRBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCC(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H134N4O35 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1615.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Phenyl-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027671.png)
![7-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027675.png)

![1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester](/img/structure/B8027686.png)
![8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027691.png)
